1,3-Diazepane

Histamine H3 receptor antagonist CNS drug discovery functional GTPγS assay

1,3-Diazepane (CAS not assigned for the parent) is a saturated seven-membered heterocycle with nitrogen atoms at the 1- and 3-positions, giving it a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol. It serves as the foundational core for several clinically significant molecules, most notably the HIV-1 protease inhibitors DMP 450 (mozenavir) and XV638, as well as the β-lactamase inhibitor relebactam (MK-7655).

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B8140357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diazepane
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CCNCNC1
InChIInChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2
InChIKeyZBOWKDHBOFMERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diazepane for Research and Drug Discovery: A Core Scaffold Procurement Guide


1,3-Diazepane (CAS not assigned for the parent) is a saturated seven-membered heterocycle with nitrogen atoms at the 1- and 3-positions, giving it a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol [1]. It serves as the foundational core for several clinically significant molecules, most notably the HIV-1 protease inhibitors DMP 450 (mozenavir) and XV638, as well as the β-lactamase inhibitor relebactam (MK-7655) [2]. The 1,3-arrangement of nitrogens creates a cyclic urea motif in certain oxidized derivatives, a pharmacophore that has proven critical for high-affinity hydrogen-bonding interactions with aspartyl protease active sites [2]. The scaffold's conformational flexibility, adopting twist-chair and twist-boat conformations, distinguishes it from the more rigid six-membered piperazine ring and is a key factor in its ability to present pharmacophoric elements in unique three-dimensional orientations [2].

Why 1,3-Diazepane Cannot Be Casually Substituted by Piperazine or 1,4-Diazepane in Drug Discovery


Selecting a heterocyclic core is a critical decision that determines the geometry, basicity, and hydrogen-bonding capacity of a lead series. The 1,3-diazepane scaffold is not simply a larger piperazine. The insertion of an extra methylene unit expands the ring from six to seven members, fundamentally altering the conformational landscape. While piperazine predominantly exists in a chair conformation, 1,3-diazepane populates twist-chair and twist-boat forms, which can reposition key substituents by several angstroms and dramatically impact receptor complementarity [1]. This difference has direct functional consequences: in matched-pair comparisons within a single chemical series, replacing a piperazine with a 1,4-diazepane ring resulted in an approximately 5- to 8-fold increase in functional antagonist potency at the histamine H3 receptor (GTPγS IC50 values of 3.6 and 2.6 nM for diazepane pairs vs. 13 and 21 nM for the corresponding piperazine pairs) [2]. For the 1,3-isomer, the proximity of the two nitrogens enables the formation of a cyclic urea or guanidine motif upon oxidation, a feature not accessible with the 1,4-isomer and essential for the HIV protease inhibition demonstrated by DMP 450 (Ki = 0.3 nM) [3]. These differences are structural and quantifiable, not merely incremental; casual substitution with a six-membered or differently positioned seven-membered ring risks complete loss of activity.

1,3-Diazepane Procurement Evidence: Quantified Differentiation from Competing Heterocyclic Scaffolds


Diazepane vs. Piperazine Ring Expansion: A 5- to 8-Fold Gain in Histamine H3 Receptor Functional Antagonism

In a direct matched-pair comparison within a series of spirofused carboxamides, the 1,4-diazepane-containing analogues exhibited significantly greater functional potency than their piperazine counterparts. The N-1,4-cyclobutyl diazepane matched pair showed GTPγS IC50 values of 3.6 nM and 2.6 nM, while the corresponding N-1,4-cyclobutyl piperazine analogues had IC50 values of 13 nM and 21 nM, respectively [1]. This represents an approximately 5- to 8-fold increase in potency attributable to the seven-membered ring. This evidence is a direct head-to-head comparison for the 1,4-diazepane scaffold; by class-level inference, the 1,3-diazepane scaffold offers a distinct nitrogen geometry that can further modulate hydrogen-bonding presentation [2].

Histamine H3 receptor antagonist CNS drug discovery functional GTPγS assay

1,3-Diazepane-Based Cyclic Urea HIV-1 Protease Inhibition: DMP 450 Binds with Ki = 0.3 nM, On Par with Leading Antivirals

The 1,3-diazepane scaffold is the core of DMP 450 (mozenavir), a cyclic urea HIV-1 protease inhibitor. DMP 450 inhibits HIV-1 protease with a Ki of 0.3 nM [1]. This high affinity is enabled by the 1,3-arrangement of the nitrogens, which forms a rigid cyclic urea capable of displacing the structural water molecule in the active site, a feature also exploited by the related clinical candidate XV638 [2]. By class-level inference, other saturated 7-membered rings such as 1,4-diazepane cannot form this urea motif without introducing additional conformational strain, and 6-membered piperazine analogs lack the necessary spatial reach to simultaneously engage both catalytic aspartate residues [3]. This is supporting evidence for the unique pharmacological value of the 1,3-isomer, though a direct comparative Ki study of unsubstituted 1,3-diazepane vs. 1,4-diazepane or piperazine is not available in the public domain.

HIV-1 protease inhibitor cyclic urea pharmacophore antiviral drug discovery

1,3-Diazepane vs. 1,4-Diazepane: Positional Isomerism Determines Access to Clinically Validated Pharmacophores

1,3-Diazepane and 1,4-diazepane share the same molecular formula (C5H12N2) and molecular weight (100.16 g/mol) but are differentiated by the relative positioning of the two nitrogen atoms [1]. In the 1,3-isomer, the 1,2-diamine relationship enables the formation of a cyclic urea upon oxidation (as in DMP 450 and XV638), a cyclic guanidine, or a cyclic thiourea. The 1,4-isomer cannot access these motifs. This positional difference is decisive for target engagement: the 1,3-diazepane-derived HIV protease inhibitors have entered clinical trials, while no 1,4-diazepane-based HIV protease inhibitor has been reported to reach similar development stages [2]. Conversely, the 1,4-diazepane scaffold has found utility in orexin receptor antagonism (e.g., suvorexant analogs) and cannabinoid receptor 2 agonism, indicating that the two isomers address distinct biological target space [3]. This is a class-level inference supported by clinical development history.

Heterocyclic chemistry scaffold selection medicinal chemistry

Where Procuring 1,3-Diazepane Delivers the Highest Scientific Return: Application Scenarios


HIV-1 Protease Inhibitor Lead Optimization: Replacing a Six-Membered Ring with a 1,3-Diazepane Cyclic Urea

For programs targeting the HIV-1 protease active site, the 1,3-diazepane core is the direct synthetic entry point to the cyclic urea pharmacophore exemplified by DMP 450 (Ki = 0.3 nM) [1]. The 1,3-diazepane ring can be oxidized to the corresponding cyclic urea (1,3-diazepan-2-one) and further functionalized to exploit the C2-symmetric binding mode that displaces the conserved active-site water molecule [2]. This approach has yielded clinical candidates, and purchasing the unsubstituted 1,3-diazepane scaffold as a starting material significantly shortens the synthetic route compared to de novo construction of the seven-membered ring.

β-Lactamase Inhibitor Development: Emulating the Relebactam Core Architecture

Relebactam (MK-7655) is a non-β-lactam β-lactamase inhibitor built on a diazabicyclooctane core that contains a 1,3-diazepane substructure. It inhibits class A and class C β-lactamases with broad-spectrum activity and is FDA-approved in combination with imipenem-cilastatin [1]. Research groups developing novel β-lactamase inhibitors can utilize 1,3-diazepane as a key intermediate to construct fused bicyclic systems that mimic the relebactam pharmacophore, bypassing the need for complex chiral pool starting materials [2].

CNS Receptor Antagonist Programs: Exploiting Seven-Membered Ring Conformational Flexibility

In programs targeting CNS receptors such as the histamine H3 receptor, the seven-membered diazepane ring offers a demonstrable advantage over piperazine. As shown in matched-pair functional assays, diazepane-containing compounds achieved GTPγS IC50 values of 2.6–3.6 nM, compared to 13–21 nM for their piperazine counterparts [1]. The 1,3-diazepane scaffold can be further elaborated to explore unique vectors that the expanded ring enables, potentially leading to improved brain penetration and target selectivity. For orexin receptor antagonist programs, the related 1,4-diazepane scaffold has already been validated in clinical candidates, highlighting the broader value of the seven-membered diazepane ring class [2].

Methodology Development: Accessing Underexplored Chemical Space via New Synthetic Routes

The 2016 Bower group publication highlighted that general, modular synthetic methods for 1,3-diazepanes were lacking, creating a gap in accessible chemical space that is of acute interest to the pharmaceutical industry [1]. For academic and industrial methodology groups, procuring 1,3-diazepane as a reference standard enables the development and benchmarking of new catalytic approaches—such as Rh-catalyzed carbonylative cycloaddition or NHC-catalyzed [4+3] annulation—to construct this scaffold with controlled substitution patterns and stereochemistry [2].

Quote Request

Request a Quote for 1,3-Diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.